(R)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate
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Overview
Description
®-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
®-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1-methylpyrrolidin-2-yl)pyridine: An N-alkylpyrrolidine with a pyridine substituent.
1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with potent activities against fibroblast growth factor receptors.
Uniqueness
®-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate is unique due to its combination of a trifluoromethyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14F3NO3 |
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Molecular Weight |
289.25 g/mol |
IUPAC Name |
methyl 2-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C13H14F3NO3/c1-20-12(19)10-6-8(13(14,15)16)2-3-11(10)17-5-4-9(18)7-17/h2-3,6,9,18H,4-5,7H2,1H3/t9-/m1/s1 |
InChI Key |
UDETUOBIPKELFP-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)N2CC[C@H](C2)O |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)N2CCC(C2)O |
Origin of Product |
United States |
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